molecular formula C14H12O9S2 B564478 trans Resveratrol-3,5-disulfate CAS No. 858187-21-0

trans Resveratrol-3,5-disulfate

Cat. No.: B564478
CAS No.: 858187-21-0
M. Wt: 388.361
InChI Key: AUJFEUYHBMJMOQ-OWOJBTEDSA-N
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Description

trans Resveratrol-3,5-disulfate is a major sulfated metabolite of resveratrol, a naturally occurring polyphenolic stilbene. Research into this compound is critical for resolving the "resveratrol paradox," which describes the significant bioactivity of resveratrol observed in preclinical studies despite its low systemic bioavailability. As a key phase II metabolite, this disulfate derivative is a primary candidate for mediating some of the systemic effects of resveratrol intake. The scientific value of this compound lies in its application to study the pharmacokinetics, metabolic pathways, and true active forms of resveratrol. Resveratrol itself has been shown to modulate critical signaling pathways such as sirtuin activation, which influences oxidative stress, inflammation, and apoptosis . By investigating sulfated metabolites like this compound, researchers can elucidate the complex mechanisms behind resveratrol's reported therapeutic potential, which includes cardioprotective, neuroprotective, and anti-aging properties . This compound is therefore essential for advanced studies in nutraceutical research, pharmacology, and metabolic disease, providing insights into how resveratrol's biological activities are expressed following its absorption and conversion in the body.

Properties

CAS No.

858187-21-0

Molecular Formula

C14H12O9S2

Molecular Weight

388.361

IUPAC Name

[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate

InChI

InChI=1S/C14H12O9S2/c15-12-5-3-10(4-6-12)1-2-11-7-13(22-24(16,17)18)9-14(8-11)23-25(19,20)21/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+

InChI Key

AUJFEUYHBMJMOQ-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)O

Synonyms

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1,3-Bis(hydrogen sulfate); 

Origin of Product

United States

The Critical Role of Metabolism in Resveratrol S Bioactivity

The biological activity of resveratrol (B1683913) is not solely attributable to the parent compound. nih.govnih.gov Upon administration, resveratrol undergoes extensive metabolism in the intestines and liver, leading to the formation of various conjugates. mdpi.commdpi.commdpi.com This biotransformation is a critical factor in determining the ultimate physiological effects, as the resulting metabolites can possess their own unique biological properties. nih.gov The low bioavailability of unmetabolized resveratrol in the bloodstream underscores the importance of studying its metabolized forms to fully elucidate its health benefits. nih.govfrontiersin.orgresearchgate.net

Resveratrol Conjugates: Key Players in Biological Systems

The primary metabolites of resveratrol (B1683913) are its glucuronide and sulfate (B86663) conjugates. mdpi.commdpi.comfrontiersin.org These conjugated forms are the major circulating forms of resveratrol found in the body after consumption. mdpi.comnih.gov The process of sulfation, catalyzed by sulfotransferase enzymes, results in the formation of various resveratrol sulfates, including monosulfates and disulfates. frontiersin.orgnih.gov Among these, trans-resveratrol-3,5-disulfate has been identified as a significant biotransformation product. mdpi.commdpi.comfrontiersin.orgnih.govnih.gov

The Scientific Rationale for Investigating Trans Resveratrol 3,5 Disulfate

Systematic IUPAC Nomenclature of Trans-Resveratrol-3,5-disulfate

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for trans-resveratrol-3,5-disulfate is [3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate . clearsynth.com This nomenclature precisely describes the molecular structure of the compound.

Let's break down the IUPAC name:

[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] : This part of the name identifies the core structure.

(E)-2-(4-hydroxyphenyl)ethenyl : This indicates a two-carbon bridge (ethenyl) with a phenyl group attached to the second carbon. The "(E)-" prefix specifies the trans configuration of the double bond. The phenyl group has a hydroxyl (-OH) group at the 4-position.

3-...-5-sulfooxyphenyl : This denotes a phenyl ring with a sulfooxy group at the 5-position and the previously described ethenyl group at the 3-position.

hydrogen sulfate : This indicates the presence of a second sulfate group.

The compound is a sulfated derivative of resveratrol, a well-known polyphenol. ontosight.ai The addition of sulfate groups significantly alters the properties of the parent resveratrol molecule.

ComponentDescription
Core Structure Stilbene
Parent Compound Resveratrol
Isomeric Form trans (E)
Substituents Two sulfate groups at positions 3 and 5, one hydroxyl group at position 4'

Importance of trans-Stereoisomeric Configuration in Stilbenoid Research

Stilbenoids, a class of natural polyphenols, can exist as two geometric isomers: cis (Z) and trans (E). wikipedia.org The spatial arrangement of atoms in these isomers, known as stereoisomerism, plays a crucial role in their chemical and biological properties. solubilityofthings.com In stilbenoid research, the trans-stereoisomeric configuration is of particular importance due to its greater stability and biological activity compared to the cis form. rescence.commdpi.com

The trans isomer is the more common form found in nature and is thermodynamically more stable. mdpi.commdpi.com The planar structure of trans-resveratrol is believed to contribute to its higher biological efficacy. rescence.com In contrast, the cis isomer is less stable and can be formed from the trans isomer through exposure to ultraviolet radiation. wikipedia.orgrescence.com

Numerous studies have highlighted the superior biological activity of the trans isomers of stilbenoids. For instance, trans-resveratrol has been shown to have more potent antioxidant, anti-inflammatory, and anti-proliferative effects than its cis counterpart. frontiersin.orgnih.govmdpi.com One study found that trans-resveratrol was more effective at inhibiting platelet aggregation than cis-resveratrol. biomolther.org Another study demonstrated the stronger antibacterial effects of trans-resveratrol compared to the cis form. mdpi.com This difference in activity is attributed to the distinct three-dimensional structures of the isomers, which affects how they interact with biological targets. solubilityofthings.com

Sulfotransferase-Mediated Resveratrol Sulfation: General Mechanisms

Sulfation is a crucial phase II metabolic reaction that enhances the water solubility of various compounds, facilitating their excretion. oup.com This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes. oup.comresearchgate.net In the case of resveratrol, sulfation can occur at its hydroxyl groups, leading to the formation of various sulfated metabolites. researchgate.net This metabolic pathway is considered a primary route for resveratrol conjugation in humans and plays a significant role in its bioavailability. mdpi.com

The sulfation of resveratrol begins in the enterocytes of the intestine and continues in the liver. mdpi.com The addition of the negatively charged sulfonate group alters the physicochemical properties of resveratrol, generally leading to its inactivation and increased elimination from the body. oup.com

Identification of Specific Sulfotransferases (SULTs) Catalyzing Resveratrol Disulfate Formation

Several isoforms of sulfotransferases are involved in the metabolism of resveratrol, with varying efficiencies and specificities for its different hydroxyl positions.

The formation of resveratrol-3-O-4'-O-disulfate is also primarily catalyzed by SULT1A1. mdpi.com The significant role of SULT1A1 in resveratrol metabolism has been noted in various tissues, including the liver and breast cancer cells. researchgate.net

While SULT1A1 is central to disulfate formation, other SULT isoforms also participate in the broader sulfation of resveratrol, producing various monosulfated and disulfated metabolites.

SULT1A2: This isoform is involved in the formation of resveratrol-4'-O-sulfate and, to a lesser extent, resveratrol-3-O-sulfate. mdpi.comtandfonline.comnih.gov It also contributes to the formation of resveratrol-3-O-4'-O-disulfate. tandfonline.comnih.gov

SULT1A3: SULT1A3 contributes to the formation of resveratrol-3-O-sulfate and resveratrol-3-O-4'-O-disulfate. mdpi.comtandfonline.comnih.gov Its expression has been observed in breast tumor tissues. mdpi.comresearchgate.net

SULT1E1: This isoform is also implicated in resveratrol sulfation. researchgate.netmdpi.com Studies have shown its involvement in the formation of resveratrol-3-O-sulfate and its selective role in producing resveratrol-4'-O-sulfate. tandfonline.comscispace.com

The table below summarizes the roles of different SULT isoforms in the sulfation of resveratrol.

SULT IsoformPrimary Resveratrol Metabolites Formed
SULT1A1 trans-resveratrol-3-O-sulfate, trans-resveratrol-3,5-disulfate, resveratrol-3-O-4'-O-disulfate researchgate.netmdpi.comtandfonline.comnih.gov
SULT1A2 trans-resveratrol-4'-O-sulfate, resveratrol-3-O-4'-O-disulfate mdpi.comtandfonline.comnih.gov
SULT1A3 trans-resveratrol-3-O-sulfate, resveratrol-3-O-4'-O-disulfate mdpi.comtandfonline.comnih.gov
SULT1E1 trans-resveratrol-3-O-sulfate, trans-resveratrol-4'-O-sulfate mdpi.comtandfonline.comscispace.com

Cellular and Subcellular Localization of Sulfation Enzymes Relevant to Resveratrol Metabolism

The enzymes responsible for resveratrol sulfation are found in various tissues and cellular compartments, influencing the site and extent of its metabolism. SULTs are cytosolic enzymes, meaning they are located in the main fluid-filled space of the cell. researchgate.net

The expression of different SULT isoforms varies by organ. The small intestine has the highest concentration of SULT proteins, with SULT1B1 being the most abundant, followed by SULT1A3 and SULT1A1. mdpi.comtum.de In contrast, the liver and kidney primarily express SULT1A1. mdpi.comtum.de SULT1A1 has also been identified in adipocytes. mdpi.com

Studies in human breast carcinoma have shown that resveratrol is metabolized to resveratrol-3-O-sulfate in cytosolic fractions of both tumor and adjacent non-tumorous tissues. researchgate.netnih.gov Interestingly, the expression of SULT1A2, SULT1A3, and SULT1E1 was found to be similar in both malignant and non-malignant breast tissues, while SULT1A1 expression was below the detection limit in these samples. researchgate.netnih.gov

Interplay with Other Phase II Metabolic Conjugations (e.g., Glucuronidation) in Resveratrol Biotransformation

Resveratrol undergoes extensive metabolism not only through sulfation but also through glucuronidation, another major phase II conjugation reaction. univie.ac.at Glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to resveratrol, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net

Both sulfation and glucuronidation are competing pathways that determine the metabolic fate of resveratrol. mdpi.comunivie.ac.at In humans, sulfation is generally considered the primary pathway for resveratrol conjugation, whereas in rodents, glucuronidation is more dominant. mdpi.com The main metabolites found in humans are resveratrol-4'-sulfate, resveratrol-3-sulfate, and resveratrol-4'-O-glucuronide. mdpi.com

The interplay between these two pathways is complex and can be influenced by the concentration of resveratrol and the expression levels of the respective enzymes in different tissues. univie.ac.at For instance, in Caco-2 cells, which are a model for the human intestine, sulfation is the primary metabolic route for resveratrol. mdpi.com

Influence of Intestinal Microbiota on Resveratrol Conjugate Formation (General)

The gut microbiota plays a significant role in the metabolism of resveratrol and can influence the formation of its conjugates. researchgate.net Upon oral intake, resveratrol and its precursors are metabolized by gut bacteria, which can produce various derivatives. researchgate.net These microbial metabolites, along with unmetabolized resveratrol, are then absorbed and undergo further conjugation (sulfation and glucuronidation) in the intestine and liver. researchgate.net

Metabolic Disposition and Cellular Dynamics of Trans Resveratrol 3,5 Disulfate in Controlled Models

Cellular Uptake Mechanisms of Sulfated Resveratrol (B1683913) Metabolites in vitro

The entry of sulfated resveratrol metabolites into cells is a critical first step in their potential to exert biological activity. Studies in various cell lines have demonstrated that this uptake is not a simple passive process but is often facilitated by specific transport proteins.

Carrier-Mediated Transport Systems (e.g., Organic Anion-Transporting Polypeptide 1B3) in Resveratrol Sulfate (B86663) Internalization

Research has identified Organic Anion-Transporting Polypeptides (OATPs) as key players in the cellular uptake of resveratrol and its sulfated conjugates. researchgate.netnih.gov Specifically, OATP1B3 has been shown to be involved in the transport of resveratrol-3-O-sulfate and trans-resveratrol-3,5-disulfate. researchgate.netmdpi.com In contrast, OATP1B1 appears to transport trans-resveratrol-3,5-disulfate but not the monosulfate form. researchgate.netnih.gov This transporter-mediated uptake was confirmed in studies using OATP-expressing Chinese hamster ovary (CHO) cells and the human breast cancer cell line ZR-75-1. researchgate.netnih.govmdpi.com The uptake of resveratrol sulfates was significantly higher in cells expressing these transporters compared to wild-type cells, indicating an active transport mechanism. researchgate.netnih.gov The degree of uptake of these sulfated metabolites has been shown to correlate with their antiproliferative activity in human colorectal and breast cancer cell lines, suggesting that cellular entry is a prerequisite for their biological effects. mdpi.comresearchgate.netle.ac.uk The differential expression of OATPs in various tissues and cell types could therefore explain the selective activity of resveratrol metabolites. mdpi.com

Table 1: OATP-Mediated Transport of Resveratrol and its Sulfated Metabolites

CompoundOATP1B1OATP1B3OATP2B1
ResveratrolSubstrateSubstrateSubstrate
Resveratrol-3-O-sulfateNot a substrateSubstrateNot a substrate
Resveratrol-4'-O-sulfateNot a substrateNot a substrateNot a substrate
trans-Resveratrol-3,5-disulfateSubstrateSubstrateNot specified

This table summarizes the findings from studies on the transport of resveratrol and its sulfated metabolites by different Organic Anion-Transporting Polypeptides (OATPs). Data is compiled from multiple sources. researchgate.netnih.govmdpi.com

Passive Diffusion Considerations for Sulfated Metabolites

While carrier-mediated transport is a primary mechanism for the uptake of sulfated resveratrol metabolites, the possibility of passive diffusion cannot be entirely dismissed. The parent compound, trans-resveratrol, due to its more lipophilic nature, is known to cross cell membranes via passive diffusion. ub.edunih.govscispace.com However, the addition of sulfate groups increases the polarity and water solubility of the molecule, which generally hinders passive movement across the lipid bilayer of cell membranes. mdpi.com Studies on the intestinal absorption of resveratrol suggest that while the parent compound can be absorbed by passive diffusion, its conjugated metabolites require transport proteins. ub.edu The cell-line-dependent uptake of resveratrol sulfates further supports the predominance of active transport over passive diffusion for these charged molecules. mdpi.com

Efflux Transport of Resveratrol Conjugates by ATP-Binding Cassette (ABC) Transporters in vitro

Once inside the cell, or following their formation within the cell, resveratrol conjugates can be actively removed by a class of proteins known as ATP-binding cassette (ABC) transporters. These transporters play a crucial role in cellular detoxification and can limit the intracellular accumulation and, consequently, the biological activity of various compounds, including resveratrol metabolites.

Role of Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP)

Two of the most significant ABC transporters involved in the efflux of resveratrol conjugates are Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). vilniustech.ltnih.govresearchgate.net Both MRP2 and BCRP are located on the apical membrane of cells, such as those in the intestine and liver, and are responsible for pumping substrates back into the intestinal lumen or into the bile for elimination. vilniustech.ltresearchgate.net

Studies have shown that both resveratrol glucuronides and sulfates are substrates for MRP2 and BCRP. vilniustech.ltfrontiersin.org For instance, in rat intestinal perfusion studies, inhibitors of MRP2 and BCRP significantly reduced the efflux of resveratrol sulfate. vilniustech.lt Specifically, the MRP2 inhibitors probenecid (B1678239) and MK571 decreased sulfate efflux by 43% and 28%, respectively, while the BCRP inhibitor Ko143 reduced it by 46%. vilniustech.lt These findings identify MRP2 and BCRP as key transporters limiting the intestinal absorption and promoting the excretion of resveratrol sulfates. vilniustech.lt Furthermore, another member of the ABC transporter family, MRP3, located on the basolateral membrane, is involved in transporting resveratrol conjugates into the bloodstream. researchgate.netresearchgate.net

Table 2: Inhibition of Resveratrol Sulfate Efflux by ABC Transporter Inhibitors

InhibitorTarget TransporterReduction in Sulfate Efflux
Probenecid (2 mmol/L)MRP243%
MK571 (10 µmol/L)MRP228%
Ko143 (0.5 µmol/L)BCRP46%

This table presents data from an in vivo rat intestinal perfusion study demonstrating the impact of specific inhibitors on the efflux of resveratrol sulfate. vilniustech.lt

Intracellular Deconjugation and Regeneration of Parent Resveratrol from Sulfate Metabolites in vitro

The concept of resveratrol sulfates acting as a circulating reservoir for the parent compound hinges on their ability to be converted back to resveratrol within target cells. This process of deconjugation is a crucial step for unlocking the biological potential of the metabolites.

Enzymatic Hydrolysis by Sulfatases in Target Cells

The regeneration of free resveratrol from its sulfate conjugates is catalyzed by intracellular enzymes called sulfatases. mdpi.comnih.gov These enzymes hydrolyze the sulfate ester bond, releasing the active parent compound. nih.gov Evidence for this "metabolic activation" comes from studies where the incubation of cancer cells with resveratrol sulfates led to the intracellular appearance of free resveratrol. researchgate.netle.ac.uknih.gov

Importantly, the antiproliferative and pro-autophagic effects observed upon treatment with resveratrol sulfates were significantly diminished when cells were co-incubated with a sulfatase inhibitor. researchgate.netle.ac.uknih.gov This demonstrates that the biological activity is largely attributable to the regenerated resveratrol and not the sulfate conjugate itself. researchgate.netnih.gov The levels of sulfatase activity can vary between different cell types, which may contribute to the cell-specific effects of resveratrol metabolites. mdpi.com For example, higher intracellular concentrations of resveratrol were achieved in colorectal cancer cells compared to normal epithelial cells, correlating with greater antiproliferative activity in the cancer cells. nih.gov This selective regeneration of resveratrol in target tissues from its circulating sulfate metabolites represents a key aspect of its metabolic disposition and potential therapeutic efficacy. le.ac.uknih.gov

Retention and Distribution of Sulfated Resveratrol Species in Specific in vitro Cell Lines and ex vivo Tissues

The bioavailability and ultimate biological activity of resveratrol are intrinsically linked to the metabolic fate of its conjugates, particularly its sulfated forms. Following administration, resveratrol undergoes extensive phase II metabolism, leading to the formation of various sulfated species, including trans-resveratrol-3,5-disulfate. The retention and distribution of these metabolites in target tissues and cells are critical determinants of their potential physiological effects. Research in controlled in vitro and ex vivo models has begun to elucidate the complex dynamics of their uptake, accumulation, and intracellular conversion.

Studies have identified several sulfated resveratrol conjugates in rats, including trans-resveratrol-3-sulfate, trans-resveratrol-4′-sulfate, trans-resveratrol-3,5-disulfate, trans-resveratrol-3,4′-disulfate, and trans-resveratrol-3,4′,5-trisulfate. mdpi.comnih.gov These metabolites have been detected in various biological materials such as plasma, liver, kidneys, urine, and feces, indicating a wide distribution throughout the body. nih.gov The profile of these metabolites can, however, differ significantly between tissues. For instance, in rats, microbiota-derived resveratrol metabolites are found in higher quantities in the liver than resveratrol conjugates, while the reverse is observed in adipose tissue and muscle. acs.org

The liver is a primary site for resveratrol metabolism, and consequently, it accumulates the highest concentration of its metabolites compared to other tissues like adipose tissue and skeletal muscle. acs.org While sulfated conjugates are prevalent, their concentrations tend to show a dose-response pattern, increasing as the administered dose of resveratrol is enhanced. acs.org It is hypothesized that these sulfated metabolites may act as a systemic reservoir, delivering resveratrol to target tissues where it can be gradually regenerated to its parent form. nih.govresearchgate.net

Investigations using ex vivo tissues from animal and human studies have provided valuable insights into how sulfated resveratrol metabolites are distributed following oral administration.

A study on human ocular tissues from patients who received an oral trans-resveratrol-based supplement revealed the presence of resveratrol and its metabolites in the conjunctiva, aqueous humor, and vitreous humor. nih.govescholarship.org Notably, resveratrol-3-O-sulfate was identified as the main metabolite in these eye tissues. nih.gov The concentrations varied across the different ocular compartments, highlighting a differential distribution pattern within the eye. nih.govescholarship.org

Table 1: Mean Concentration of Resveratrol and its Metabolites in Human Ocular Tissues

Compound Conjunctiva (nmol/g) Aqueous Humor (nmol/L) Vitreous Humor (nmol/L)
trans-Resveratrol 17.19 ± 15.32 Near Limit of Detection Not Quantifiable
Resveratrol-3-O-sulfate 22.31 ± 24.18 364.9 62.95 ± 41.97
Resveratrol-3-O-glucuronide 2.32 ± 2.00 Quantifiable Not Quantifiable
Resveratrol-4′-O-glucuronide 2.12 ± 2.09 Quantifiable Not Quantifiable

Data sourced from a study on patients after oral administration of a trans-resveratrol supplement. nih.govescholarship.org

In animal models, studies in rats have detailed the metabolite profile in various organs. The highest number of resveratrol metabolites was found in the liver, followed by adipose tissue, with the lowest number detected in skeletal muscle. acs.org This suggests a preferential accumulation in tissues with high metabolic activity.

In vitro studies using various cell lines have been instrumental in understanding the cellular uptake and subsequent fate of resveratrol sulfates. These studies demonstrate that the capacity of cells to take up and metabolize these conjugates is highly cell-line dependent.

Research on human colorectal cancer cell lines, HT-29 and HCA-7, showed that these cells can take up resveratrol sulfates, which are then converted intracellularly back to the parent compound, resveratrol. nih.gov The extent of this uptake and conversion correlated directly with the antiproliferative activity observed in these cells. nih.govresearchgate.netnih.gov The highest levels of both sulfates and regenerated resveratrol were found in HT-29 cells, which also exhibited the most significant growth inhibition. nih.gov This process appears to be selective for cancer cells, as normal human colon epithelial cells (HCEC) showed different handling of these metabolites. nih.gov The uptake of these sulfated compounds is dependent on specific membrane transporters. nih.govresearchgate.net

In contrast, other studies have reported lower uptake of sulfated resveratrol conjugates in certain cancer cell lines. For example, sulfate conjugates of resveratrol demonstrated remarkably low uptake in MCF-7 breast cancer cells. mdpi.com Further investigations into the cytotoxic effects of these metabolites have yielded varied results. While some studies suggest that conjugation with sulfuric acid decreases cytotoxic effects, more recent findings indicate that resveratrol-3-sulfate can be cytotoxic to various cancer cell lines, including Caco-2, HCT-116, and SW480, at specific concentrations. csic.es

Table 2: Comparative Cytotoxicity and Activity of Resveratrol and its Sulfated Metabolites in Cancer Cell Lines

Compound Cell Line Activity Measured Observation
Resveratrol Sulfates HT-29, HCA-7 Cellular Uptake & Conversion Uptake and intracellular conversion to resveratrol observed, correlating with anti-proliferative activity. nih.gov
Resveratrol-3,4'-disulfate HT-29 Gene Expression Higher inhibition of hTERT gene expression than resveratrol. csic.es
Resveratrol-3-sulfate MCF-7 Cytotoxicity (IC50) Reported IC50 values >50 μM in one study. csic.es
Resveratrol Sulfates MCF-7 Cellular Uptake Remarkably low uptake reported. mdpi.com

This table summarizes findings from different studies and is not a direct comparison of a single experiment.

These findings collectively suggest that sulfated resveratrol species, including trans-resveratrol-3,5-disulfate, are not merely inactive excretion products. Instead, they are distributed to various tissues where they can be retained and, in certain cell types, taken up and converted back to the parent compound, thereby serving as an intracellular reservoir for generating active resveratrol. nih.govresearchgate.netnih.gov

Biological Activities and Molecular Mechanisms of Trans Resveratrol 3,5 Disulfate in in Vitro and in Silico Investigations

Comparative Analysis of Bioactivity: Trans-Resveratrol-3,5-disulfate Versus Resveratrol (B1683913) and Other Conjugates in vitro

Trans-resveratrol-3,5-disulfate is one of several sulfated metabolites of resveratrol, a naturally occurring polyphenol. mdpi.comnih.gov Following oral administration, resveratrol is rapidly metabolized in the liver and intestines into sulfate (B86663) and glucuronide conjugates. nih.govsemanticscholar.org This extensive metabolism has raised questions about whether the parent compound or its metabolites are responsible for the observed biological effects. nih.gov

In vitro studies have begun to shed light on the comparative bioactivity of trans-resveratrol-3,5-disulfate and its parent compound, resveratrol. While some studies suggest that resveratrol metabolites, including the disulfates, may possess their own biological activities, others indicate they can act as an intracellular reservoir, being deconjugated back to resveratrol within target cells. nih.govsemanticscholar.org

For instance, in the context of anti-inflammatory effects, both resveratrol-3-sulfate and resveratrol-disulfates have demonstrated the ability to counteract inflammatory challenges in macrophage cell models. semanticscholar.orgresearchgate.net One study found that while 10 μM of resveratrol completely inhibited the lipopolysaccharide (LPS)-induced release of interleukin-6 (IL-6) in U-937 macrophages, resveratrol-disulfates decreased it by 52.3%. researchgate.net In the same study, resveratrol reduced tumor necrosis factor-alpha (TNF-α) release by 48.1%, while resveratrol-disulfates reduced it by 46.7%. researchgate.net

However, in other assays, the bioactivity of the sulfated conjugates appears to be diminished compared to resveratrol. For example, in studies on endothelial nitric oxide synthase (eNOS) activity, a key factor in vascular health, none of the tested resveratrol metabolites, including sulfates, elevated eNOS activity or endothelial nitric oxide (NO) release, in contrast to the parent resveratrol. semanticscholar.org

The anticancer potential of these compounds also shows a complex picture. Some resveratrol metabolites have been shown to inhibit the growth of colon cancer cells. semanticscholar.org However, a study on various cancer cell lines found that while resveratrol-3-O-sulfate induced mitochondrial membrane depolarization, it did not lead to cell death, and neither it nor other tested metabolites significantly arrested or impaired cell proliferation. frontiersin.org This contrasts with the known anti-proliferative effects of resveratrol itself. frontiersin.orgtandfonline.com A key finding is that resveratrol sulfates can be taken up by cancer cells and hydrolyzed back into resveratrol, which then exerts its biological effects. nih.gov This suggests that the sulfated conjugates can serve as a pool for the intracellular generation of the more active parent compound. nih.gov

Table 1: Comparative Bioactivity of Resveratrol and its Sulfated Metabolites

CompoundBioactivityCell ModelKey FindingsSource
ResveratrolAnti-inflammatoryU-937 MacrophagesCompletely inhibited LPS-induced IL-6 release at 10 μM. researchgate.net
Resveratrol-disulfatesAnti-inflammatoryU-937 MacrophagesDecreased LPS-induced IL-6 release by 52.3% at 10 μM. researchgate.net
ResveratrolAnti-inflammatoryU-937 MacrophagesReduced LPS-induced TNF-α release by 48.1% at 10 μM. researchgate.net
Resveratrol-disulfatesAnti-inflammatoryU-937 MacrophagesReduced LPS-induced TNF-α release by 46.7% at 10 μM. researchgate.net
ResveratroleNOS ActivationEndothelial CellsElevated eNOS enzyme activity and endothelial NO release. semanticscholar.org
Resveratrol SulfateseNOS ActivationEndothelial CellsDid not elevate eNOS enzyme activity or endothelial NO release. semanticscholar.org
Resveratrol-3-O-sulfateCell ProliferationCancer Cell LinesInduced mitochondrial membrane depolarization but did not impair cell proliferation. frontiersin.org

Anticancer Potential and Mechanisms in Cell Culture Models

Trans-resveratrol-3,5-disulfate, as a major metabolite of resveratrol, has been investigated for its potential role in cancer prevention and treatment. The primary mechanism appears to be its intracellular conversion back to resveratrol, which then exerts a range of anticancer effects. nih.gov

The antiproliferative activity of resveratrol sulfates, including trans-resveratrol-3,5-disulfate, is closely linked to their uptake and subsequent conversion to resveratrol within cancer cells. nih.gov Studies have shown a strong correlation between the degree of intracellular conversion and the extent of growth inhibition. nih.gov For instance, in human colorectal cancer cell lines, the highest concentrations of resveratrol sulfates and regenerated resveratrol were observed in HT-29 cells, which also exhibited the most significant growth inhibition. nih.gov In contrast, normal human colon epithelial cells showed minimal uptake and conversion, and consequently, their growth was not inhibited. nih.gov This selective action in cancer cells highlights a potential therapeutic window. nih.gov The parent compound, resveratrol, is well-documented to inhibit the proliferation of a wide variety of human tumor cells in vitro. plos.org

A significant finding is that resveratrol sulfates can induce autophagy and cellular senescence, particularly in cancer cells. nih.gov Autophagy, a cellular self-degradation process, and senescence, an irreversible state of cell cycle arrest, are both considered important tumor-suppressive mechanisms. mdpi.com

In vitro experiments have demonstrated that resveratrol sulfates increase the conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to the lipid-bound form (LC3-II), a key step in the initiation of autophagy. nih.gov This effect was observed in HT-29 cancer cells but not in normal human colon epithelial cells (HCEC). nih.gov Furthermore, treatment with resveratrol sulfates led to the upregulation of CDKN1A/p21 and increased senescence-associated β-galactosidase (SA-β-gal) staining in HT-29 cells, indicating the induction of cellular senescence. nih.gov Again, these effects were not seen in normal HCEC cells. nih.gov Interestingly, at clinically achievable concentrations, resveratrol itself failed to induce autophagy, suggesting that the resveratrol generated from the hydrolysis of its sulfate metabolites within the cell may be more critical for this in vivo activity. nih.gov

The anticancer activity of resveratrol, and by extension the effects of its intracellularly generated form from trans-resveratrol-3,5-disulfate, involves the modulation of cell cycle progression. nih.gov Resveratrol has been shown to induce cell cycle arrest at various phases, depending on the cancer cell type and concentration. ruc.dk For example, it can cause an accumulation of cells in the S and G1 phases. ruc.dk

The molecular mechanisms underlying this cell cycle modulation are complex and involve the regulation of key proteins. Resveratrol can influence the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for the progression through different phases of the cell cycle. nih.gov For example, it has been reported to decrease the expression of cyclin D1, cyclin D2, and cyclin E, as well as CDK2, CDK4, and CDK6. frontiersin.org It can also induce the expression of CDK inhibitors like p21. frontiersin.org In some cancer cell lines, resveratrol has been observed to induce S phase arrest or G2/M phase arrest. frontiersin.orgoncotarget.com

The induction of apoptosis, or programmed cell death, is a key mechanism of the anticancer effects of resveratrol, which is generated from its sulfate metabolites within cancer cells. nih.govnih.gov Resveratrol can trigger apoptosis through multiple pathways.

One major pathway is the p53-dependent pathway. mdpi.comlongdom.org Resveratrol has been shown to induce the expression of the tumor suppressor protein p53 and its downstream target genes, such as Bax, which promotes apoptosis. mdpi.comnih.gov

Resveratrol also influences the mitochondrial pathway of apoptosis. nih.gov This can involve the production of reactive oxygen species (ROS), which can lead to mitochondrial damage and the release of pro-apoptotic factors. nih.gov Furthermore, resveratrol can modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic proteins and increasing pro-apoptotic ones. nih.gov

The activation of mitogen-activated protein kinases (MAPKs), such as JNK and p38, has also been identified as a mechanism by which resveratrol induces apoptosis in certain cancer cells. nih.gov Additionally, resveratrol can inhibit the activation of survival pathways like the PI3K/Akt pathway, further promoting apoptosis. nih.govnih.gov

Table 2: Anticancer Mechanisms of Resveratrol (Generated from its Sulfates)

MechanismKey Molecular EventsCellular OutcomeSource
Inhibition of ProliferationIntracellular conversion of resveratrol sulfates to resveratrol.Selective growth inhibition in cancer cells. nih.gov
Induction of AutophagyIncreased conversion of LC3-I to LC3-II.Initiation of autophagy in cancer cells. nih.gov
Induction of SenescenceUpregulation of CDKN1A/p21, increased SA-β-gal staining.Cellular senescence in cancer cells. nih.gov
Cell Cycle ModulationAltered expression of cyclins, CDKs, and CDK inhibitors (e.g., p21).Arrest at various phases of the cell cycle (e.g., G1, S, G2/M). frontiersin.orgruc.dkoncotarget.com
Induction of ApoptosisActivation of p53, modulation of Bcl-2 family proteins, activation of MAPKs, inhibition of PI3K/Akt pathway.Programmed cell death in cancer cells. mdpi.comnih.govnih.govlongdom.orgnih.gov

Anti-inflammatory Modulatory Effects in vitro

Trans-resveratrol-3,5-disulfate, along with other resveratrol metabolites, has demonstrated anti-inflammatory properties in in vitro models. semanticscholar.orgresearchgate.net These effects are significant because chronic inflammation is known to play a crucial role in the development of various diseases, including cancer. nih.gov

Studies using macrophage cell lines, which are key players in the inflammatory response, have shown that resveratrol-disulfates can effectively counteract inflammatory stimuli. semanticscholar.orgresearchgate.net Specifically, in U-937 macrophages stimulated with lipopolysaccharides (LPS), resveratrol-disulfates were able to reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α. researchgate.net

Impact on Pro-inflammatory Mediator Synthesis and Release

In vitro studies have demonstrated that resveratrol sulfate conjugates, including disulfates, possess anti-inflammatory properties. nih.gov These effects are linked to the down-regulation of the inflammatory response, which includes the inhibition of the synthesis and release of pro-inflammatory mediators. mdpi.com Sulfate conjugates have been shown to modulate inflammatory pathways, and in some instances, their effectiveness is comparable to that of the parent compound, resveratrol. mdpi.com Specifically, resveratrol disulfates have demonstrated anti-inflammatory activity by counteracting inflammatory challenges in macrophage models. nih.gov The mechanism involves modifying the synthesis of eicosanoids and inhibiting the activation of immune cells. mdpi.com While resveratrol itself is known to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, its major circulating metabolites, including trans-resveratrol-3,5-disulfate, are considered key players in these biological activities. mdpi.com

Regulation of Cyclooxygenase (COX-1, COX-2) Isoform Activity

The inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into pro-inflammatory prostaglandins, is a key aspect of the anti-inflammatory effects of resveratrol and its metabolites. mdpi.com Research indicates that resveratrol's sulfate metabolites can inhibit both COX-1 and COX-2 isoforms. However, the degree of inhibition varies between different sulfated forms. For instance, resveratrol-4'-sulfate is a potent inhibitor of both COX-1 and COX-2, with a potency similar to that of resveratrol, whereas resveratrol-3-sulfate is only weakly active against these enzymes. nih.gov While direct, specific data on the inhibitory concentration (IC50) of trans-resveratrol-3,5-disulfate is not as readily available, the activity of its monosulfated counterparts suggests that the position of sulfation is critical for its inhibitory potential. nih.govmdpi.com

Table 1: Comparative Inhibition of COX Isoforms by Resveratrol Metabolites

CompoundTarget EnzymeReported Activity
ResveratrolCOX-1, COX-2Potent Inhibitor
Resveratrol-4'-sulfateCOX-1, COX-2Potent Inhibitor (similar to resveratrol) nih.gov
Resveratrol-3-sulfateCOX-1, COX-2Weakly Active nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Activity

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide, a key mediator in inflammatory processes. Inhibition of iNOS is a recognized anti-inflammatory mechanism. mdpi.com Resveratrol is known to be a potent inhibitor of iNOS. mdpi.com Its sulfate derivatives have also been found to possess moderate inhibitory activity against iNOS. mdpi.com This suggests that the anti-inflammatory properties of resveratrol's metabolites, such as trans-resveratrol-3,5-disulfate, are also mediated, at least in part, by the down-regulation of the iNOS pathway. mdpi.comphysiology.org

Antioxidant Properties and Redox Homeostasis Regulation in vitro

Direct Free Radical Scavenging Activity

The antioxidant activity of resveratrol is largely attributed to its hydroxyl groups, which can effectively scavenge free radicals. iiarjournals.org However, the scavenging ability of its metabolites is highly dependent on their chemical structure. Research has shown that for a resveratrol metabolite to act as a potent free radical scavenger, the presence of free hydroxyl groups is crucial. mdpi.com For example, resveratrol potassium 3-sulfate, which retains free hydroxyl groups, demonstrates scavenging activity comparable to the parent compound. mdpi.com Conversely, metabolites that lack any free hydroxyl groups are reported to be inactive as ROS scavengers. mdpi.com This has significant implications for trans-resveratrol-3,5-disulfate, as the sulfation at the 3 and 5 positions modifies two of the key hydroxyl groups.

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

While resveratrol is known to reduce intracellular levels of reactive oxygen species (ROS) under conditions of oxidative stress, its metabolites behave differently. nih.govanimbiosci.org Multiple studies have reported that, in contrast to the parent compound, none of the tested resveratrol metabolites, including resveratrol-3-O-sulfate and other disulfates, were able to significantly alter intracellular ROS levels in endothelial cells. nih.govmdpi.comresearchgate.net This indicates that the sulfation of resveratrol may negate its ability to directly modulate cellular redox homeostasis in the same manner as the parent molecule.

Table 2: Summary of In Vitro Effects of Resveratrol Sulfates

Biological ActivityFinding for Resveratrol SulfatesReference
Pro-inflammatory Mediator ReleaseShowed anti-inflammatory activity in macrophages. nih.gov nih.gov
NF-κB SignalingModulated NF-κB pathways. mdpi.com mdpi.com
iNOS ActivityPossessed moderate inhibitory activity. mdpi.com mdpi.com
Intracellular ROS LevelsDid not significantly change intracellular ROS levels. nih.govmdpi.com nih.govmdpi.com

Activation of Quinone Reductase 1 (QR1) in vitro

In vitro studies have explored the potential of resveratrol and its metabolites to induce quinone reductase 1 (QR1), an important phase II detoxification enzyme involved in cancer chemoprevention. nih.govfrontiersin.org Research involving a panel of synthesized resveratrol sulfate metabolites has shown that the biological activity varies significantly depending on the specific sulfation pattern. nih.govacs.org

In a key study, various resveratrol sulfates were assessed for their ability to induce QR1. Among the tested compounds, resveratrol-3-O-sulfate demonstrated the most potent activity, showing a stronger induction of QR1 compared to the parent compound, resveratrol. mdpi.com In contrast, other sulfated metabolites, including by extension trans-resveratrol-3,5-disulfate, were found to be less potent in this assay, although they were not entirely devoid of activity. mdpi.com These findings suggest that while sulfation at the 3-position enhances QR1 induction, further sulfation, as in the case of the 3,5-disulfate, does not confer the same level of activation. The induction of QR1 is a recognized mechanism for chemoprevention, as it supports the detoxification of carcinogens. nih.govmdpi.com

Table 1: Comparative in vitro Activity of Resveratrol and its Sulfate Metabolites on QR1 Induction

CompoundQR1 Induction ActivitySource
ResveratrolActive mdpi.com
Resveratrol-3-O-sulfateMore potent than Resveratrol mdpi.com
Other Resveratrol SulfatesLess potent than Resveratrol-3-O-sulfate mdpi.com

Modulation of Sirtuin 1 (SIRT1) Activity in vitro

The interaction between resveratrol metabolites and Sirtuin 1 (SIRT1), a key protein deacetylase involved in cellular regulation, has been a subject of significant investigation. mdpi.comembopress.org However, studies on the specific effects of trans-resveratrol-3,5-disulfate have yielded results that differ from its parent compound, resveratrol.

An in vitro study using a lipopolysaccharide (LPS) activated U-937 macrophage cell model was conducted to assess the effect of major resveratrol metabolites on the expression of genes related to inflammation, including SIRT1. researchgate.net The results indicated that at a physiological concentration of 1 µM, resveratrol disulfates (a category that includes trans-resveratrol-3,5-disulfate) did not up-regulate SIRT1 mRNA. researchgate.net In the same study, it was the glucuronidated metabolites, specifically resveratrol-3-O-glucuronide (R3G) and resveratrol-4'-O-glucuronide (R4G), that were shown to significantly increase SIRT1 mRNA levels. researchgate.net

This contrasts with other research where certain monosulfated resveratrol metabolites, namely resveratrol-3-sulfate and resveratrol-4'-sulfate, were reported to increase SIRT1 activity to a similar extent as resveratrol itself. mdpi.com The parent compound, resveratrol, is well-documented as a potent activator of SIRT1, an action linked to many of its biological effects. embopress.orgnih.gov The differential effects observed between resveratrol, its monosulfated metabolites, and its disulfated metabolites highlight the critical role that the type and position of conjugation play in determining the biological activity of the resulting compound. The lack of SIRT1 mRNA upregulation by resveratrol disulfates suggests that this specific metabolite may not share the same SIRT1-mediated pathways as resveratrol or its other metabolic forms. researchgate.net

Table 2: Comparative in vitro Effects of Resveratrol Metabolites on SIRT1 Expression/Activity

Compound/Metabolite ClassEffect on SIRT1Cell ModelSource
ResveratrolActivatorVarious embopress.orgnih.gov
Resveratrol Disulfates (RdS)No upregulation of SIRT1 mRNAU-937 Macrophages researchgate.net
Resveratrol-3-O-glucuronide (R3G)Upregulated SIRT1 mRNA by 22.7 ± 17.9%U-937 Macrophages researchgate.net
Resveratrol-4'-O-glucuronide (R4G)Upregulated SIRT1 mRNA by 22.8 ± 16.9%U-937 Macrophages researchgate.net
Resveratrol-3-sulfateIncreased SIRT1 activityNot specified mdpi.com
Resveratrol-4'-sulfateIncreased SIRT1 activityNot specified mdpi.com

Analytical Methodologies for Research on Trans Resveratrol 3,5 Disulfate

Chemical Synthesis and Purification Strategies for Trans-Resveratrol-3,5-disulfate and Related Conjugates

The generation of trans-resveratrol-3,5-disulfate and other resveratrol (B1683913) conjugates for research purposes relies on precise chemical synthesis and purification protocols. The synthesis of resveratrol sulfates is complex because resveratrol possesses multiple hydroxyl groups that can be sulfated, leading to various mono- and di-sulfated isomers. nih.gov

A common strategy involves the selective protection of specific hydroxyl groups on the resveratrol molecule to direct the sulfation to the desired positions. nih.gov For instance, to synthesize specific sulfate (B86663) metabolites, chemists may begin with reactants that already have protected hydroxyl groups, which are then coupled together using reactions like the Heck coupling. nih.gov The sulfation step itself is often achieved using a sulfating agent such as a sulfur trioxide-trimethylamine complex (SO₃·NMe₃) in the presence of a base like triethylamine (B128534) (Et₃N) in an anhydrous solvent like acetonitrile (B52724) (MeCN). nih.govresearchgate.net

Following synthesis, purification is critical to isolate the desired conjugate from the reaction mixture, which may contain unreacted starting materials, reagents, and isomeric byproducts. A multi-step purification process is often employed. An initial workup may involve solvent extraction and concentration under reduced pressure. nih.gov This is typically followed by chromatographic techniques. Column chromatography is a frequently used method, where the crude product is passed through a stationary phase like silica (B1680970) gel. google.com The choice of eluent (mobile phase), such as a chloroform-methanol or ethyl acetate-ethanol mixture, allows for the separation of different compounds based on their polarity. google.com For ionic compounds like sulfates, ion-exchange chromatography can be particularly effective. For example, a cation-exchange resin can be used to convert the synthesized sulfate into a more stable salt form, such as a potassium salt, facilitating its purification and handling. nih.gov

Strategies for synthesizing other types of resveratrol conjugates, such as those linked to polyethylene (B3416737) glycol (PEG) or gold nanoparticles, have also been developed to enhance properties like solubility and stability. researchgate.netnih.gov These methods involve different chemical linkers and reaction conditions tailored to the specific conjugate being produced. researchgate.net

Advanced Chromatographic Techniques for Separation and Quantification in Biological Matrices in vitro

The analysis of trans-resveratrol-3,5-disulfate and other metabolites in biological samples such as plasma, urine, or cell culture media requires highly sensitive and specific analytical techniques. nih.govresearchgate.netresearchgate.net Advanced chromatography is the cornerstone of this analysis, enabling the separation and quantification of these compounds.

HPLC and its more advanced version, UHPLC, are the most common methods for analyzing resveratrol and its metabolites. japsonline.comjapsonline.com These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase chromatography, using a nonpolar stationary phase like C18, is standard for this application. nih.govnih.gov

A gradient elution, where the composition of the mobile phase is changed over time, is typically used to achieve optimal separation of the parent resveratrol from its various sulfate and glucuronide conjugates. nih.gov The mobile phase often consists of an aqueous component (like water with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) and an organic solvent (commonly acetonitrile or methanol). nih.govnih.govresearchgate.net Detection is most frequently performed using an ultraviolet (UV) detector, as stilbenes like resveratrol and its metabolites absorb UV light at specific wavelengths, commonly around 306 nm or 325 nm. nih.govresearchgate.net

Method validation is crucial to ensure the reliability of the results. nih.gov This involves demonstrating the method's linearity, accuracy, precision, and sensitivity. Linearity is established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. japsonline.com The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

Table 1: Example HPLC Method Parameters and Validation Data for Resveratrol Analysis

ParameterCondition/ValueReference
ColumnReversed-phase C18 nih.govnih.gov
Mobile PhaseGradient of Acetonitrile and 0.1% Formic Acid in water nih.gov
DetectionUV at 306-325 nm nih.govresearchgate.net
Linearity Range (Plasma)5 ng/mL to 500 ng/mL nih.gov
Limit of Quantification (Plasma)5 ng/mL nih.gov
Extraction Recovery (Plasma)57% - 60% nih.gov
Inter- and Intra-day Precision (%RSD)<10% - <15% nih.govnih.gov

For enhanced sensitivity and specificity, HPLC or UHPLC systems are often coupled to a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS). researchgate.netnih.gov This combination, known as LC-MS or LC-MS/MS, is a powerful tool for identifying and quantifying resveratrol metabolites, even at very low concentrations in complex biological matrices. researchgate.net

After chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized. A turbo ion spray source operating in negative ion mode is commonly used for the analysis of resveratrol sulfates. nih.govnih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion (e.g., the deprotonated molecule of a resveratrol sulfate at m/z 307) is selected and fragmented. The resulting product ions (e.g., the resveratrol fragment at m/z 227, corresponding to the neutral loss of the sulfate group) are then detected. This process, called multiple reaction monitoring (MRM), provides very high specificity, as it requires a compound to have both the correct parent ion mass and a specific fragmentation pattern to be detected.

LC-MS/MS methods for resveratrol sulfates have been validated with calibration curves showing linearity over ranges such as 10 to 2000 ng/mL. nih.govnih.govresearchgate.net These methods demonstrate high accuracy, with measured values typically between 90% and 112% of the true value, and excellent precision, with a relative standard deviation (%RSD) of less than 9%. nih.govresearchgate.net

Spectroscopic Characterization Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Once a resveratrol conjugate like trans-resveratrol-3,5-disulfate is synthesized and purified, its chemical structure must be unequivocally confirmed. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this structural elucidation. nih.govnih.gov

Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry can determine the elemental composition with high accuracy. The fragmentation pattern observed in MS/MS experiments further aids in structural confirmation. For example, the neutral loss of a sulfate group (80 u) from the parent ion is a characteristic fragmentation for resveratrol sulfates.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. ethernet.edu.et Techniques like ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to identify the chemical environment of each hydrogen and carbon atom, respectively. nih.gov By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectra, researchers can determine the exact location of the sulfate groups on the resveratrol backbone, distinguishing it from other possible isomers. nih.govnih.gov

Development and Validation of in vitro Cellular Assays for Biological Activity Assessment

To investigate the biological effects of trans-resveratrol-3,5-disulfate, researchers utilize a variety of in vitro cellular assays. acs.org These assays are designed to measure specific cellular responses upon treatment with the compound and are essential for comparing its activity to that of the parent resveratrol.

Commonly used assays evaluate effects on cell proliferation, cell cycle, apoptosis (programmed cell death), and inflammation. acs.orgoncotarget.com For example, the anti-proliferative activity of resveratrol and its metabolites has been tested in various cancer cell lines, such as the MCF7 breast cancer cell line. acs.orgoncotarget.com Cell viability can be measured using assays like the MTT reduction assay. bioscientifica.com

Other assays focus on specific molecular targets. The ability of a compound to induce quinone reductase 1 (QR1), an important phase II detoxifying enzyme, can be assessed. acs.org Anti-inflammatory activity is often evaluated by measuring the inhibition of pathways like nuclear factor-kappa B (NF-κB) or the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). acs.org The inhibition of nitric oxide (NO) production in macrophage cell lines like RAW 264.7 is another common measure of anti-inflammatory potential. acs.org

Studies have shown that sulfation can modulate the biological activity of resveratrol. For instance, in one study, resveratrol-3-O-sulfate demonstrated QR1 induction and COX inhibitory activities, while resveratrol-4'-O-sulfate inhibited NF-κB induction. acs.org However, resveratrol sulfates generally displayed low antiproliferative activity in MCF7 cells, which was correlated with negligible cellular uptake. acs.org These findings highlight the importance of developing and validating a range of cellular assays to build a comprehensive profile of the biological activities of metabolites like trans-resveratrol-3,5-disulfate.

Table 2: Examples of in vitro Assays for Assessing Biological Activity of Resveratrol Sulfates

Assay TypeBiological Activity MeasuredExample Cell LineReference
NF-κB InhibitionAnti-inflammatory- acs.org
COX-1 and COX-2 InhibitionAnti-inflammatory- acs.org
Quinone Reductase 1 (QR1) InductionChemoprevention/Antioxidant Response- acs.orgmdpi.com
Cell Proliferation Assay (e.g., MTT)Cytotoxicity/Anti-cancerMCF7, HaCaT acs.orgbioscientifica.com
Nitric Oxide (NO) ProductionAnti-inflammatoryRAW 264.7 acs.org
Aromatase InhibitionHormone Regulation/Anti-cancer- mdpi.com

Future Research Directions and Unexplored Avenues for Trans Resveratrol 3,5 Disulfate

Elucidation of Novel Molecular Targets and Signaling Pathways Specific to Trans-Resveratrol-3,5-disulfate in vitro

Future research must prioritize the identification of direct molecular targets and signaling pathways modulated by trans-resveratrol-3,5-disulfate. While its parent compound, resveratrol (B1683913), is known to interact with a multitude of targets, including sirtuins, and to influence pathways like NF-κB and MAPK, it is likely that the sulfated metabolites possess a distinct bioactivity profile. mdpi.commdpi.comnih.gov

Initial studies have shown that resveratrol disulfates exhibit anti-inflammatory activity. mdpi.com However, the specific proteins, receptors, or enzymes that trans-resveratrol-3,5-disulfate directly binds to and modulates remain unknown. Research should focus on screening this specific metabolite against various cancer cell lines and in models of inflammation to uncover its unique effects. For instance, while other resveratrol sulfates like the 3-O-sulfate and 4'-O-sulfate have shown inhibitory activity against cyclooxygenase (COX) enzymes, the activity of the 3,5-disulfate has not been characterized. nih.gov Similarly, the induction of NAD(P)H: quinone reductase 1 (QR1), a cancer chemoprevention mechanism, has been observed with the 3-O-sulfate metabolite, suggesting that disulfates should be investigated for similar or novel activities. mdpi.comnih.gov Uncovering these specific interactions is the first step toward understanding its potential physiological relevance.

Structure-Activity Relationship Studies of Sulfated Resveratrol Derivatives in silico and in vitro

A systematic investigation of the structure-activity relationships (SAR) for sulfated resveratrol derivatives is a critical research avenue. The number and position of sulfate (B86663) groups on the resveratrol backbone are expected to profoundly influence biological activity.

Key comparisons to be made include:

Activity vs. Parent Compound: In many assays, sulfated metabolites are less potent than resveratrol, suggesting that the free phenolic hydroxyl groups are essential for certain activities. nih.gov

Mono- vs. Disulfated Derivatives: Comparing the activity of monosulfates (e.g., resveratrol-3-O-sulfate, resveratrol-4'-O-sulfate) with disulfates (e.g., trans-resveratrol-3,5-disulfate, resveratrol-3,4'-disulfate) and the trisulfate metabolite.

Positional Isomers: Evaluating how the placement of the sulfate group (e.g., at the 3, 5, or 4' position) alters the interaction with molecular targets. For example, resveratrol-3-O-sulfate and resveratrol-4'-O-sulfate show comparable, potent inhibition of COX-1, while their effects on other targets differ. nih.gov

These SAR studies, combining in vitro testing with in silico modeling, will clarify the structural requirements for specific biological effects, such as anti-inflammatory, antioxidant, or antiproliferative activities. scirp.orgacs.org This knowledge is fundamental for predicting the function of trans-resveratrol-3,5-disulfate and for the potential design of novel, more potent synthetic derivatives.

Exploration of Interconnections between Resveratrol Sulfation and Other Endogenous Metabolic Processes in Cellular Systems

The sulfation of resveratrol is not an isolated event but is interconnected with broader cellular metabolic and signaling networks. Future research should explore these connections to understand the full biological context of producing metabolites like trans-resveratrol-3,5-disulfate.

Areas for investigation include:

The Sulfatase-Mediated "Pro-drug" Effect: A key hypothesis is that sulfated metabolites, including disulfates, serve as a circulating, stable pool that can be transported into target tissues. nih.gov There, ubiquitously expressed sulfatase enzymes can hydrolyze the sulfate groups, regenerating the active parent compound, resveratrol, at the site of action. nih.govfrontiersin.org Investigating the expression and activity of specific sulfatases in different cell types (e.g., cancer vs. healthy cells) is crucial.

Competition for Sulfotransferases (SULTs): The SULT enzymes that metabolize resveratrol also process numerous endogenous molecules, including steroids and neurotransmitters. Research should examine whether high levels of resveratrol and its subsequent sulfation impact the metabolism of these other essential compounds.

Cellular Energy Status: The sulfation process requires an activated sulfate donor (PAPS), linking it to the cell's energy and sulfur metabolism. How cellular energy status affects the rate and extent of resveratrol sulfation is an unexplored area.

Transporter-Mediated Efflux: The efflux transporters MRP2, MRP3, and ABCG2 are known to pump resveratrol out of cells, limiting its intracellular concentration. nih.gov Investigating how sulfation affects recognition and transport by these proteins will help clarify the intracellular accumulation and bioavailability of both resveratrol and its sulfated forms.

Application of Computational Chemistry and in silico Approaches for Predictive Research

Computational chemistry and in silico modeling offer powerful, predictive tools to accelerate research on trans-resveratrol-3,5-disulfate, for which experimental data is currently limited. These approaches can efficiently guide subsequent experimental work.

Key applications include:

Inverse Molecular Docking: Using the structure of trans-resveratrol-3,5-disulfate to screen against databases of known protein structures to identify novel potential binding targets. researchgate.net

Molecular Dynamics Simulations: Simulating the binding of trans-resveratrol-3,5-disulfate to known targets of resveratrol and other sulfates, such as COX-1 and COX-2. nih.gov Such studies can predict binding affinities and reveal the molecular basis for any observed differences in activity compared to other metabolites. For example, computational studies have already shown that the binding of resveratrol monosulfates within COX active sites is energetically favorable. nih.gov

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of trans-resveratrol-3,5-disulfate. Some predictions have suggested that resveratrol itself may have potential for mutagenicity or irritation, making it important to evaluate the metabolite's profile. mdpi.com

Quantum Chemistry Calculations: To understand how the addition of two sulfate groups alters the electronic properties of the molecule, which can influence its antioxidant potential and reactivity.

By leveraging these computational methods, researchers can generate testable hypotheses about the biological roles of trans-resveratrol-3,5-disulfate, prioritizing the most promising avenues for in vitro and in vivo validation. mdpi.comresearchgate.net

Q & A

Q. What ethical considerations apply when studying trans-Resveratrol-3,5-disulfate in human trials?

  • Guidance : Obtain informed consent for metabolite profiling and disclose risks of drug interactions (e.g., with anticoagulants). IRB protocols must specify data anonymization and storage compliance with GDPR or HIPAA .

Tables for Key Data

Parameter trans-Resveratroltrans-Resveratrol-3,5-disulfateReference
Plasma Half-life (h)1.5–2.54.8–6.2
Protein Binding (%)25–3045–50
Cellular Uptake (Caco-2, µM)15.2 ± 2.11.4 ± 0.3
TNF-α Inhibition (IC₅₀, µM)8.732.5

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